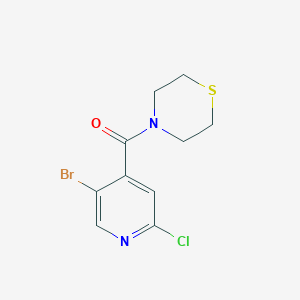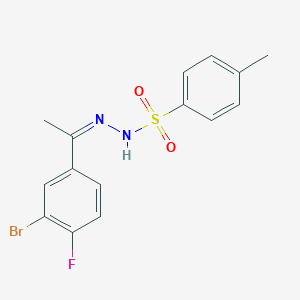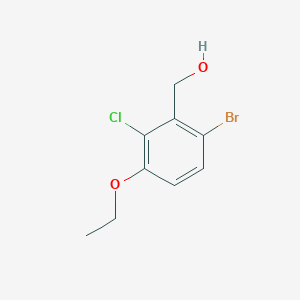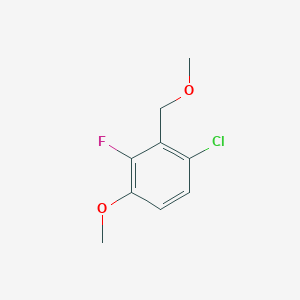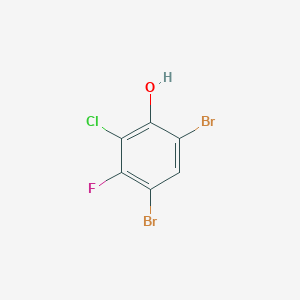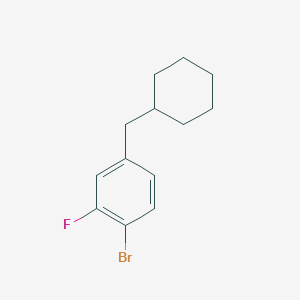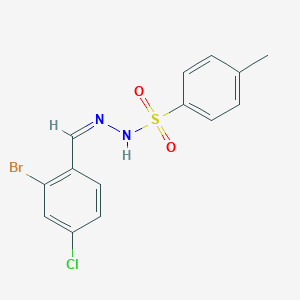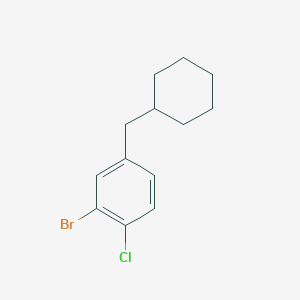
2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene” is a chemical compound with the molecular formula C13H16BrCl . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H16BrCl/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 287.63 . It has a predicted boiling point of 333.7±22.0 °C and a predicted density of 1.351±0.06 g/cm3 at 20 °C and 760 Torr .科学的研究の応用
Structural Analysis and Stereochemistry
Studies on structurally related compounds, such as 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, have elucidated their structure and stereochemistry through X-ray crystallographic analysis. These analyses reveal the dynamics of isomerization in solution and provide valuable insights into the stereochemical properties of bromo and chloro substituted benzene derivatives (Li, Lundquist, Soubbotin, & Stomberg, 1995).
Synthetic Applications
The synthesis of N-allyl-4-piperidyl benzamide derivatives from precursors, including 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, showcases the role of halogenated benzene derivatives in the development of novel compounds with potential bioactive properties. These synthetic routes involve elimination, reduction, and bromination reactions, demonstrating the versatility of bromo and chloro substituted benzenes in organic synthesis (Cheng De-ju, 2014).
Chemical Reactivity and Modification
Research on base-induced cyclizations of 1-halo-6-(2-hydroxyethoxy)-cyclohexenes, including bromo and chloro analogs, with potassium t-butoxide, highlights the reactivity of these compounds in producing cyclohex-2-enone ethylene ketal among other products. Such studies contribute to understanding the chemical reactivity and potential for modification of halogenated cyclohexenes, providing a basis for further exploration of bromo and chloro substituted compounds in synthetic chemistry (Bottini, Corson, Frost, & Schear, 1972).
特性
IUPAC Name |
2-bromo-1-chloro-4-(cyclohexylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrCl/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJQVVMPCRFDHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)
